1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
Description
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene (C₈H₆Br₂F) is a halogenated aromatic compound featuring a brominated benzene ring substituted with a 2-bromo-1-fluoroethyl group. Its unique structure combines electron-withdrawing bromine and fluorine atoms, making it a versatile intermediate in organic synthesis, particularly for generating fluorinated alkenes or cyclopropanes. For instance, it serves as a precursor for 1-bromo-4-(1-fluorovinyl)benzene via dehydrohalogenation using potassium tert-butoxide, achieving a 70% yield .
Properties
IUPAC Name |
1-bromo-4-(2-bromo-1-fluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLOQOPIBJUMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene typically involves the bromination and fluorination of ethylbenzene derivatives. One common method includes the following steps:
Bromination of Ethylbenzene: Ethylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-2-ethylbenzene.
Fluorination: The 1-bromo-2-ethylbenzene is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom, resulting in 1-bromo-4-(2-bromo-1-fluoroethyl)benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(2-hydroxy-1-fluoroethyl)benzene.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromo and fluoro groups can influence the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogen Diversity : Bromine at the ethyl position (target compound) enhances elimination reactivity compared to chlorine in 1-bromo-4-(2-chloro-2-methylpropyl)benzene, which requires Lewis acid catalysts like B(C₆F₅)₃ for synthesis .
- Fluorination Impact : Fluorine in the ethyl group (target compound) increases stability and directs regioselectivity in elimination reactions, whereas trifluoromethoxy (C₇H₄BrF₃O) or pentafluoroethoxy (C₈H₄BrF₅O) groups amplify electron-withdrawing effects, favoring electrophilic substitutions in pharmaceuticals .
- Heterocyclic Integration: Thienyl-substituted derivatives (e.g., compound 7) enable cross-coupling reactions (e.g., Sonogashira) due to iodine’s superior leaving-group ability compared to bromine .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The trifluoromethylsulfonyl group in compound 1a significantly increases electrophilicity, enabling nucleophilic aromatic substitution under mild conditions .
- Steric Hindrance : Branched substituents (e.g., 2-chloro-2-methylpropyl in compound 3e) reduce reaction rates in coupling reactions compared to linear chains .
Photochemical and Thermodynamic Behavior
- Substituent Position : In 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, para-fluorine substitution alters photodissociation pathways, yielding anisotropy parameter β = -0.4 (cf. β = 0.7 for meta-substitution), indicating distinct excited-state dynamics .
Biological Activity
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene can be represented as follows:
This compound features a benzene ring substituted with bromine and a bromo-fluoroethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene exhibits various biological activities:
The biological activity of 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of signaling pathways associated with cell growth and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, which can induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells .
Study on Anticancer Activity
A notable study investigated the anticancer effects of halogenated compounds, including derivatives similar to 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene. The results indicated that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and ROS generation. The study highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of halogenated benzene derivatives. The findings suggested that compounds with similar structures exhibited significant activity against Gram-positive bacteria. However, specific data on 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene's efficacy were not detailed, indicating a need for further investigation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
